REACTION_CXSMILES
|
[Na].[C:2]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)([CH3:5])([CH3:4])[CH3:3].[CH2:13](Cl)[CH2:14][CH3:15]>C(O)C>[C:2]([C:6]1[CH:7]=[CH:8][C:9]([O:12][CH2:13][CH2:14][CH3:15])=[CH:10][CH:11]=1)([CH3:5])([CH3:3])[CH3:4] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
DISTILLATION
|
Details
|
ethanol was distilled off
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
EXTRACTION
|
Details
|
The reaction product was extracted with benzene and benzene layer
|
Type
|
WASH
|
Details
|
was washed with 3% NaOH aqueous solution and with water
|
Type
|
DISTILLATION
|
Details
|
benzene was distilled off
|
Type
|
DISTILLATION
|
Details
|
a residue was distilled under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)OCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |